molecular formula C16H21NO2 B1450202 Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate CAS No. 2173115-88-1

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate

Cat. No. B1450202
M. Wt: 259.34 g/mol
InChI Key: GWVJMEHWYXQHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate is a low melting point waxy solid . It is insoluble in water but highly soluble in common organic solvents like acetonitrile dichloromethane, dimethylformamide, and tetrahydrofuran .

Scientific Research Applications

Unique Mechanism of Action in Marine Alkaloids

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate, found in marine alkaloids such as Trabectedin (ET-743), has a distinct mechanism of action. It interacts with the minor groove of DNA, affecting transcription factors, DNA-binding proteins, and DNA repair pathways. This interaction suggests potential applications in cancer therapy, as evidenced by its combination with other anticancer agents in clinical studies (D’Incalci & Galmarini, 2010).

Antioxidant Properties in Food Preservation

The compound and its analogues, such as Ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline), demonstrate significant antioxidant properties. They are particularly effective in preserving polyunsaturated fatty acids in fish meal, preventing spontaneous combustion. These properties underline its potential for broader applications in food preservation and stability (de Koning, 2002).

Role in Tetrahydroisoquinoline Therapeutics

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate shares structural similarities with tetrahydroisoquinolines (THIQs), a class of compounds with a wide range of therapeutic applications. THIQs have shown potential in treating cancer, malaria, central nervous system disorders, and more, indicating possible research avenues for the compound (Singh & Shah, 2017).

Analytical Methods for Determining Antioxidant Activity

The compound's efficacy as an antioxidant can be evaluated using various analytical methods, such as ORAC, HORAC, TRAP, and TOSC tests, among others. Understanding these methods can aid in assessing its antioxidant capacity, which is crucial for applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Ethylene Biosynthesis and Its Implications

Research on ethylene biosynthesis, where compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) play a critical role, may offer insights into the biological activities of ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate. Understanding ACC's diverse roles could pave the way for novel agricultural and biotechnological applications, where ethylene regulation is crucial (Van de Poel & Van Der Straeten, 2014).

properties

IUPAC Name

ethyl 1,2,2,4-tetramethylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVJMEHWYXQHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(C=C2C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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